

Benzidine: A Comprehensive Technical Guide to its Chemical Properties and Hazards

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzidine, a synthetic aromatic amine, has been historically significant in the dye manufacturing industry. However, its use has been drastically curtailed due to its classification as a known human carcinogen. This technical guide provides an in-depth overview of the chemical and physical properties of **benzidine**, its associated hazards, and the molecular mechanisms underlying its toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who may encounter **benzidine** or its derivatives in their work, require an understanding of its toxicological profile for risk assessment, or are involved in the study of aromatic amine-induced carcinogenesis. The guide includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of this hazardous compound.

Chemical and Physical Properties

Benzidine ([1,1'-biphenyl]-4,4'-diamine) is a crystalline solid that can appear as grayish-yellow, white, or reddish-gray.[1] It is a manufactured chemical and does not occur naturally.[2] Upon exposure to air and light, **benzidine** tends to darken.[3]

Identifiers and General Properties



Property	Value	Reference(s)
IUPAC Name	[1,1'-Biphenyl]-4,4'-diamine	[1]
CAS Number	92-87-5	[1]
Molecular Formula	C12H12N2	[1]
Molecular Weight	184.24 g/mol	[1]
Appearance	Grayish-yellow, white, or reddish-gray crystalline powder	[1][3]

Physicochemical Data

The physicochemical properties of **benzidine** are crucial for understanding its environmental fate, transport, and bioavailability.

Property	Value	Reference(s)
Melting Point	122-128 °C	[4]
Boiling Point	400-402 °C	[4]
Water Solubility	0.322 g/L at 25 °C	[5]
log Kow (Octanol-Water Partition Coefficient)	1.34	[3][5]
Vapor Pressure	8.98 x 10 ⁻⁷ mmHg at 25 °C	[5]
pKa (Strongest Basic)	4.73	[6]
Density	1.25 g/cm ³	[4]

Hazards and Toxicology

Benzidine is a well-documented human carcinogen, with the primary target organ being the urinary bladder.[4][7] Exposure can occur through inhalation, ingestion, or dermal contact.[8] Various national and international health organizations have classified **benzidine** based on its carcinogenicity.



Regulatory Classification and Exposure Limits

Organization	Classification/Recommend ation	Reference(s)
IARC	Group 1: Carcinogenic to humans	[4]
NTP	Known to be a human carcinogen	[4]
OSHA	Regulated Carcinogen; Recommends limiting exposure to the lowest feasible level.	[7]
NIOSH	Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.	[9]
ACGIH	A1: Confirmed Human Carcinogen	[3]

Acute and Chronic Toxicity

Acute exposure to **benzidine** can cause nausea and vomiting.[10] Chronic exposure is strongly associated with an increased risk of bladder cancer.[4][8] Animal studies have also shown that **benzidine** can induce tumors in the liver, kidneys, and mammary glands.[11]

| Toxicity Data | Value | Species | Reference(s) | |---|---| | LD50 (Oral) | 309 mg/kg | Rat |[1] | [12] | | LD50 (Oral) | 214 mg/kg | Mouse |[1] |

Mechanism of Carcinogenicity

The carcinogenicity of **benzidine** is a multi-step process involving metabolic activation to reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic Activation



Benzidine is metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and arylamine N-acetyltransferases (NATs), such as NAT1 and NAT2.[2][13] This process can lead to the formation of N-hydroxy-N'-acetyl**benzidine**, a proximate carcinogen, which can be further activated in the bladder. Peroxidative activation, particularly by prostaglandin H synthase, is another significant pathway in extrahepatic tissues like the urothelium.[14]



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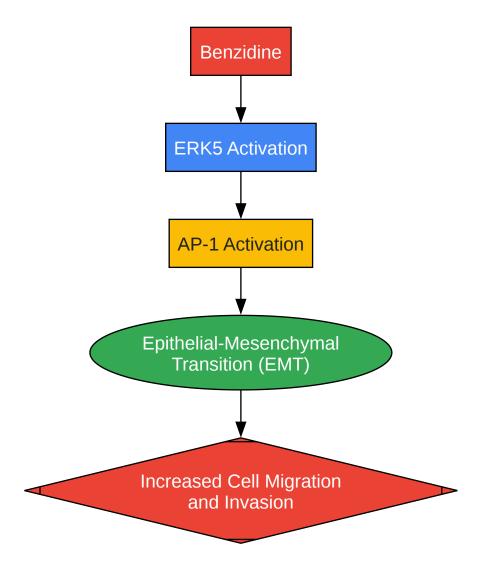
Metabolic activation of **benzidine** to a DNA-reactive intermediate.

Signaling Pathways in Benzidine-Induced Carcinogenesis

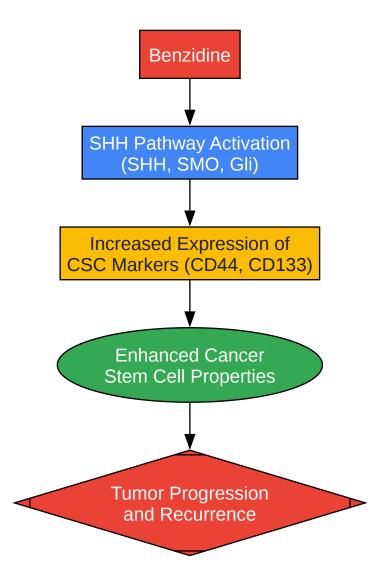
Recent research has implicated specific signaling pathways in the progression of **benzidine**-associated cancers.

Benzidine has been shown to induce the epithelial-mesenchymal transition (EMT) in human bladder cancer cells through the activation of the Extracellular signal-Regulated Kinase 5 (ERK5) pathway.[1][3][4][7] Activation of ERK5 and its downstream target, activator protein 1 (AP-1), is a critical step in this process.[1]

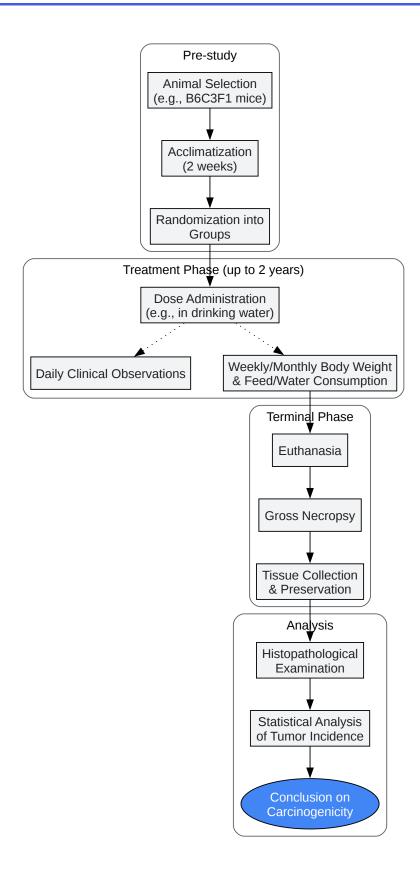




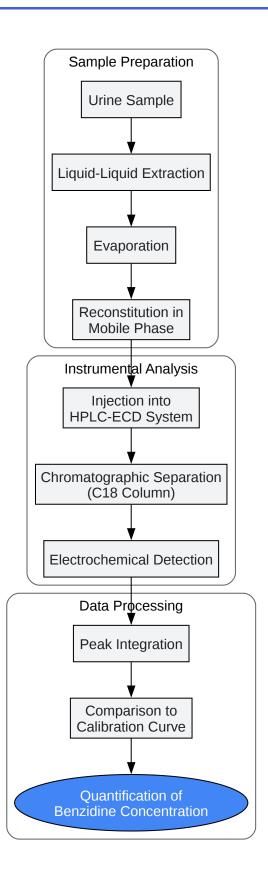












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